molecular formula C10H11NO B3358417 2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, (R)- CAS No. 79863-05-1

2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, (R)-

Cat. No. B3358417
CAS RN: 79863-05-1
M. Wt: 161.2 g/mol
InChI Key: DBWYGOJLDBJJLU-SSDOTTSWSA-N
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Description

“2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®-” is a chemical compound with the molecular formula C9H10N2O . It is also known as 3,4-Dihydro-3-methyl-2(1H)-quinazolinone . The average mass of this compound is 162.189 Da and its monoisotopic mass is 162.079315 Da .


Synthesis Analysis

The synthesis of 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives has been reported in the literature . A novel and convenient approach for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives was proposed and 19 different compounds were synthesized .


Molecular Structure Analysis

The molecular structure of “2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®-” consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The linear formula of this compound is C9H10N2O .


Chemical Reactions Analysis

While specific chemical reactions involving “2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®-” are not mentioned in the search results, it is known that quinazolinone derivatives are often used in the design of antineoplastic drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®-” include a melting point of 200-203 °C (lit.) . The compound is 99% pure .

Mechanism of Action

Quinazolinone derivatives are often used as small molecule inhibitors for kinases or receptor kinases, such as the EGFR tyrosine kinase inhibitor gefitinib, p38MAP kinase inhibitor DQO-501, and BRD4 protein inhibitor PFI-1 . ERBB2, SRC, TNF receptor, and AKT1 were predicted to be the key targets and play an essential role in cancer treatment .

Safety and Hazards

The safety data sheet for “2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®-” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions for “2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®-” could involve further exploration of its potential as a small molecule inhibitor for kinases or receptor kinases . Additionally, more research could be conducted to improve the synthesis process and to explore other potential applications of this compound .

properties

IUPAC Name

(3R)-3-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWYGOJLDBJJLU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416045
Record name 2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79863-05-1
Record name 2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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